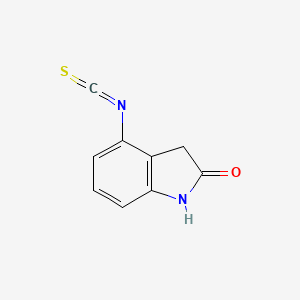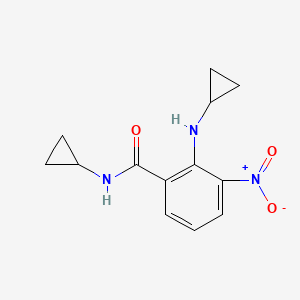
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the indole with benzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group at the 5-position of the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-thioindole derivatives.
Substitution: Formation of 3-substituted indole derivatives.
Applications De Recherche Scientifique
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-benzenesulfonyl-1H-indole-5-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl indole-5-carboxylate: Similar structure but lacks the benzenesulfonyl group.
1-Methyl-1H-indole-5-carboxylic acid: Similar structure but lacks the ester group.
Indole-5-carboxylic acid: Similar structure but lacks both the benzenesulfonyl and ester groups.
Uniqueness
1H-Indole-5-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the benzenesulfonyl and methyl ester groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H13NO4S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
methyl 1-(benzenesulfonyl)indole-5-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)13-7-8-15-12(11-13)9-10-17(15)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
ZHLRFWMSJJYVCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8463764.png)
![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)

![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)

![Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-](/img/structure/B8463798.png)




![2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide](/img/structure/B8463831.png)



